molecular formula C3H7NO3 B562606 L-Serine-d3

L-Serine-d3

Cat. No.: B562606
M. Wt: 108.11 g/mol
InChI Key: MTCFGRXMJLQNBG-RBXBQAPRSA-N
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Description

L-Serine (2,3,3-D3) is a stable isotope-labeled form of the non-essential amino acid L-serine, specifically deuterated at the 2,3,3 positions. This compound is an essential tool in modern biochemical research, enabling detailed investigation of protein synthesis, metabolic pathways, and enzyme mechanisms through techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and proteomic analyses . A primary application of L-Serine (2,3,3-D3) is in probing the sphingolipid biosynthesis pathway. It is used as a labeled substrate to track the activity of the first and rate-limiting enzyme in the pathway, serine palmitoyltransferase (SPT) . Research has shown that the deuterium labels on this isotopologue can induce a kinetic isotope effect (KIE) in certain SPT isoforms, such as the bacterial enzyme from Sphingomonas paucimobilis , which provides valuable insights into the subtle differences in catalytic mechanisms between species and highlights the importance of selecting appropriate isotope labels for in vitro and in vivo studies . Beyond sphingolipid research, this labeled amino acid serves as a critical tracer in metabolomics. It allows researchers to track the incorporation of serine into a wide array of metabolites, including other amino acids like glycine and cysteine, as well as purines, pyrimidines, and phospholipids such as phosphatidylserine . In NMR-based research, L-Serine (2,3,3-D3) is used to elucidate the structure, dynamics, and binding interactions of biological macromolecules without interfering with the natural background signal, making it indispensable for studying protein-ligand interactions and conformational changes . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(2S)-2-amino-2,3,3-trideuterio-3-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1/i1D2,2D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTCFGRXMJLQNBG-RBXBQAPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][C@@](C(=O)O)(C([2H])([2H])O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

108.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Steps

  • Starting Material : L-Aspartic acid isotopically labeled at specific carbon positions.

  • Oxidation : Treatment with a peracid (e.g., m-chloroperbenzoic acid) induces Baeyer-Villiger oxidation, forming a ketone intermediate.

  • Rearrangement : The ketone undergoes stereospecific migration of the deuterated carbon, preserving the original configuration.

  • Hydrolysis : Acidic or basic hydrolysis yields L-serine (2,3,3-D₃) with >98% isotopic enrichment.

Key Advantages

  • Stereochemical Retention : The migration step maintains the chiral integrity of the labeled carbon.

  • Scalability : Suitable for multi-gram synthesis with minimal racemization.

Isotopic Exchange via Deuteration of Serine Intermediates

Direct deuteration of L-serine or its precursors offers an alternative route. This method involves substituting hydrogen atoms with deuterium at the 2,3,3 positions using deuterated reagents.

Reductive Deuteration of 3-Phosphoglycerate Derivatives

The de novo serine biosynthesis pathway inspires this approach, leveraging glycolytic intermediates:

  • Deuterated 3-Phosphoglycerate (3-PG) : 3-PG enriched with deuterium at the C-2 and C-3 positions is synthesized via enzymatic or chemical means.

  • Enzymatic Conversion : Phosphoglycerate dehydrogenase (PHGDH) catalyzes the oxidation of 3-PG to 3-phosphonooxypyruvate, followed by transamination to yield L-serine (2,3,3-D₃).

Challenges

  • Enzyme Compatibility : PHGDH activity may vary with deuterated substrates, necessitating optimization.

  • Isotopic Dilution : Competing metabolic pathways in microbial systems can reduce deuterium incorporation.

Acid-Catalyzed H/D Exchange

Serine undergoes H/D exchange in deuterated solvents under acidic conditions:

  • Reaction Setup : L-serine is dissolved in D₂O with a catalytic acid (e.g., DCl).

  • Heating : Prolonged heating at 80–100°C promotes exchange at labile α- and β-hydrogens.

  • Purification : Chromatographic separation isolates the 2,3,3-D₃ isotopologue.

Limitations

  • Positional Specificity : Random deuteration requires rigorous purification to isolate the desired isotopomer.

  • Side Reactions : Prolonged heating may degrade serine or introduce racemization.

Custom Synthesis from Deuterated Building Blocks

Specialized suppliers like GlpBio and MedChemExpress utilize multi-step organic synthesis to produce L-serine (2,3,3-D₃) for research applications.

Stepwise Deuterium Incorporation

  • Glycine Deuteration : Glycine-2,2-D₂ serves as a precursor.

  • Hydroxymethylation : Reaction with deuterated formaldehyde (DCDO) introduces the C-3 deuterium.

  • Chiral Resolution : Enzymatic or chromatographic methods isolate the L-enantiomer.

SupplierCatalog NumberPurityKey Steps
GlpBioGC6465398%Deuteration via LiAlD₄ reduction
MedChemExpressN/A95%Hydrogenolysis of deuterated aziridines

Analytical Validation of Isotopic Purity

Ensuring accurate deuterium placement and quantification requires advanced analytical techniques:

Mass Spectrometry (MS)

  • High-Resolution MS : Confirms molecular weight (108.11 g/mol for C₃H₄D₃NO₃) and isotopic distribution.

  • Fragmentation Patterns : Differentiates between 2,3,3-D₃ and other isotopologues.

Nuclear Magnetic Resonance (NMR)

  • ²H NMR : Directly detects deuterium at C-2 and C-3 positions.

  • ¹³C Isotopic Shifts : Carbon-deuterium coupling constants verify labeling sites.

Applications and Research Implications

L-Serine (2,3,3-D₃) enables precise tracking in metabolic studies:

  • Protein Turnover : Measures fractional synthesis rates in skin biopsies using GC/MS.

  • NMR Dynamics : Probes macromolecular interactions without signal overlap .

Chemical Reactions Analysis

Metabolic Pathways

L-Serine participates in several key metabolic reactions:

  • Conversion to Glycine : L-serine is converted to glycine through the action of the enzyme serine hydroxymethyltransferase. This reaction involves the transfer of a hydroxymethyl group and is essential for maintaining cellular levels of both amino acids.

  • Sphingolipid Biosynthesis : L-Serine (2,3,3-D3) serves as a substrate for serine palmitoyltransferase in the biosynthesis of sphingolipids. This reaction condenses L-serine with palmitoyl-CoA to produce 3-ketodihydrosphingosine (3KDS), which is a precursor for various sphingolipids critical for cell membrane integrity and signaling.

Reaction Mechanisms

The reaction mechanisms involving L-serine (2,3,3-D3) can be analyzed through kinetic studies and isotopic labeling:

  • Kinetics of SPT : The incorporation of deuterated serine into 3KDS has been studied using high-performance liquid chromatography coupled with electrospray ionization mass spectrometry (HPLC-ESI-MS/MS). The reaction rates indicate that the presence of deuterium does not significantly alter the kinetics compared to non-deuterated serine .

  • Enzyme Regulation : Studies have shown that the enzyme serine palmitoyltransferase exhibits allosteric regulation in response to substrate concentrations, indicating complex interactions in lipid metabolism .

Comparative Reaction Rates

The following table summarizes comparative reaction rates for different isotopes of serine in the formation of 3KDS:

SubstrateReaction Rate (pmol/min/mg microsome)Km (mM)
L-Serine387.6 ± 34.21.37 ± 0.4
L-Serine (2,3,3-D3)Similar rates observedSimilar Km

Scientific Research Applications

Biochemical Research

Metabolism Studies
L-Serine is crucial in metabolic pathways, particularly in the synthesis of proteins and other amino acids. Its isotopic labeling allows researchers to trace metabolic pathways and understand the dynamics of amino acid metabolism in various biological systems. For example, studies have utilized L-Serine (2,3,3-D3) to investigate the role of serine in cancer metabolism, revealing how cancer cells utilize serine for growth and proliferation .

Proteomics
In proteomic studies, L-Serine (2,3,3-D3) is employed to label proteins for quantitative analysis. The isotopic labeling enhances the sensitivity and accuracy of mass spectrometry techniques used to identify and quantify proteins in complex biological samples. A study highlighted its application in comparative proteomics, where labeled proteins were used to differentiate between control and treated samples .

Neuroscience

Neurotransmitter Synthesis
L-Serine serves as a precursor for the synthesis of neurotransmitters such as D-serine, which is essential for NMDA receptor activation in the brain. Research has shown that isotopically labeled L-Serine can help elucidate the pathways involved in neurotransmitter synthesis and metabolism, aiding in the understanding of neurological disorders .

Neuroprotective Studies
Investigations into neuroprotection have utilized L-Serine (2,3,3-D3) to assess its potential benefits in neurodegenerative diseases. Case studies have indicated that supplementation with L-serine may enhance neuronal survival under stress conditions by modulating metabolic responses .

Pharmaceutical Development

Drug Formulation
The stable isotope-labeled form of L-Serine is often used in drug formulation studies to evaluate pharmacokinetics and bioavailability. By tracking the labeled compound through metabolic pathways, researchers can gain insights into how drugs are processed in the body .

Cancer Therapeutics
L-Serine (2,3,3-D3) has been investigated for its role in developing cancer therapies. Research indicates that targeting serine metabolism can inhibit tumor growth. Studies have shown that certain cancer cells exhibit heightened dependence on serine for survival, making it a potential target for therapeutic intervention .

Clinical Applications

Nutritional Studies
L-Serine supplementation has been explored for its potential benefits in clinical nutrition. It may support muscle health and recovery post-exercise due to its role in protein synthesis. Clinical trials are ongoing to evaluate its effectiveness in various populations .

Metabolic Disorders
Research has focused on the implications of L-Serine supplementation for individuals with metabolic disorders such as phenylketonuria (PKU). The compound's ability to provide alternative metabolic pathways can be beneficial for managing such conditions .

Data Summary Table

Application AreaSpecific Use CasesKey Findings
Biochemical ResearchMetabolism studiesTracing metabolic pathways; cancer metabolism insights
ProteomicsQuantitative analysisEnhanced sensitivity in mass spectrometry
NeuroscienceNeurotransmitter synthesisRole as precursor for D-serine; NMDA receptor activation
Pharmaceutical DevelopmentDrug formulationInsights into pharmacokinetics
Clinical ApplicationsNutritional studies; metabolic disordersPotential benefits for muscle health; PKU management

Mechanism of Action

L-Serine (2,3,3-D3) exerts its effects primarily through its role in protein synthesis and metabolic pathways. It acts as a precursor for the synthesis of glycine and cysteine, which are essential for the production of proteins and other biomolecules. Additionally, L-Serine is involved in the formation of sphingolipids, which are crucial for cell membrane integrity and signaling .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Isotopologues of L-Serine

L-Serine (2,3,3-D₃) is compared below with other isotopically labeled L-serine derivatives:

Compound Isotope Label CAS Number Key Applications Key Findings
L-Serine (2,3,3-D₃) ²H at C2, C3, C3 105591-10-4 SPT kinetics, proton exchange studies, metabolic labeling No significant KIE in human/yeast SPT; C2 deuterium lost during catalysis
[3,3-D]L-Serine ²H at C3, C3 N/A SPT substrate specificity, deuterium retention analysis Similar Km to L-Serine (2,3,3-D₃) (~1.3 mM); partial deuterium retention
[2-¹³C]L-Serine ¹³C at C2 N/A NMR studies, metabolic flux analysis Used to track carbon skeleton in biosynthesis; no direct KIE reported
L-Serine (¹⁵N) ¹⁵N at amino group N/A Protein structural studies, nitrogen metabolism Enhances NMR signal resolution; no kinetic data available

Kinetic Isotope Effects (KIEs)

KIEs were measured for SPT enzymes across species using deuterated substrates:

Enzyme Source Substrate KIE (KH/KD) Interpretation
Human SPT L-Serine (2,3,3-D₃) 1.11 ± 0.23 No significant KIE; suggests complete proton exchange at C2 during catalysis
Bacterial SPT L-Serine (2,3,3-D₃) 1.98 ± 0.15 Strong KIE; C2 deuterium retention indicates mechanistic differences
Yeast SPT L-Serine (2,3,3-D₃) ~1.0 No KIE; supports proton exchange model

Key Insight : The absence of KIE in human and yeast SPT with L-Serine (2,3,3-D₃) implies a catalytic mechanism involving solvent-mediated proton exchange at C2. In contrast, bacterial SPT retains the deuterium, reflecting divergent active-site dynamics .

Substrate Affinity (Km)

SPT affinity for L-Serine (2,3,3-D₃) was compared to other substrates:

Substrate Km (mM) Enzyme Source Implications
L-Serine (2,3,3-D₃) 1.3 ± 0.5 Yeast SPT Similar affinity to non-deuterated L-serine; labeling does not hinder binding
[3,3-D]L-Serine 1.3 ± 0.3 Yeast SPT Deuterium at C3 does not affect binding or catalysis
Non-deuterated L-Serine 1.2 ± 0.4 Human SPT Baseline affinity; deuterium labeling does not alter Km significantly

Biological Activity

L-Serine (2,3,3-D3), a deuterated form of the non-essential amino acid L-serine, plays a significant role in various biological processes, particularly in neuroprotection and cellular metabolism. This article explores its biological activity based on recent research findings, case studies, and data tables.

Overview of L-Serine

L-Serine is vital for several physiological functions, including:

  • Neurotransmitter Synthesis : It serves as a precursor for neurotransmitters such as glycine and D-serine.
  • Cell Proliferation : It is involved in the synthesis of nucleotides and phospholipids, essential for cell growth and division.
  • Neuroprotection : L-serine has been shown to protect neurons from excitotoxicity and promote neuronal survival.

L-Serine (2,3,3-D3) exhibits its biological activity through several mechanisms:

  • Activation of Glycine Receptors : L-serine acts as an agonist for glycine receptors, which are critical for inhibitory neurotransmission in the central nervous system (CNS). Activation leads to hyperpolarization of neurons, reducing excitability and preventing excitotoxic damage from excessive glutamate activity .
  • Inhibition of Microglial Activation : Research indicates that L-serine may inhibit microglial activation and the release of inflammatory cytokines, contributing to its neuroprotective effects in conditions like traumatic brain injury and neurodegenerative diseases .
  • Regulation of Sphingolipid Metabolism : In yeast models, L-serine has been shown to influence sphingolipid metabolism by modulating serine palmitoyltransferase (SPT) activity. This regulation is crucial for maintaining cellular homeostasis and signaling pathways .

Neuroprotection in Neurodegenerative Diseases

A study involving amyotrophic lateral sclerosis (ALS) patients demonstrated that L-serine supplementation was generally safe and could potentially slow disease progression. Patients received varying doses (0.5 to 15 g/day), with positive outcomes noted in neuronal health markers .

White Matter Injury Recovery

In animal models, L-serine administration following lysophosphatidylcholine-induced white matter injury resulted in significant remyelination and protection of oligodendrocytes. This suggests that L-serine can stimulate neural stem cells to differentiate into oligodendrocytes, enhancing recovery from demyelinating conditions .

Biological Properties of L-Serine (2,3,3-D3)

PropertyValue
Molecular FormulaC₃H₄D₃NO₃
Molecular Weight108.111 g/mol
Density1.4 g/cm³
Boiling Point394.8 °C at 760 mmHg
Melting PointNot Available

Summary of Case Studies on Neuroprotective Effects

Study TypeDosage RangeObservations
ALS Patient Study0.5 - 15 g/daySafe; potential slowing of disease
White Matter Injury in Mice114 - 1026 mg/kgSignificant remyelination observed
Traumatic Brain Injury in MiceVariesReduced microglial activation

Research Findings

Recent studies have highlighted the diverse roles of L-serine beyond its traditional understanding as a simple amino acid:

  • Metabolic Pathways : L-serine is involved in several metabolic pathways critical for energy production and cellular function. Its conversion to glycine and other metabolites is essential for maintaining metabolic balance within cells .
  • Neurodevelopment : The presence of L-serine is crucial during neurodevelopment stages, influencing neuronal differentiation and maturation processes .

Q & A

Q. What is the role of L-Serine (2,3,3-D3) in studying enzyme kinetics and metabolic pathways?

L-Serine (2,3,3-D3) is a deuterated tracer used to investigate enzyme mechanisms, particularly in serine palmitoyltransferase (SPT) reactions. Its deuterium labels at C2 and C3 positions allow researchers to track proton exchange and isotope effects during catalysis. For example, in SPT assays, the loss of C2 deuterium during 3-ketodihydrosphingosine (KDS) formation provides insights into catalytic steps and solvent interactions . This substrate is critical for distinguishing between human and bacterial SPT isoforms, as their kinetic isotope effects (KIE) differ significantly .

Q. How is L-Serine (2,3,3-D3) synthesized and characterized for experimental use?

Deuterated L-serine is synthesized via isotopic labeling, with purity (>98%) verified by mass spectrometry (MS) and nuclear magnetic resonance (NMR). Key parameters include solubility (125 mg/mL in water with sonication) and storage conditions (-80°C for long-term stability). Researchers must pre-warm samples to 37°C and sonicate to avoid aggregation . Characterization involves comparing observed vs. expected masses of reaction products (e.g., 3-KDS) using MS, ensuring isotopic retention during enzymatic reactions .

Q. What methodological controls are essential when using deuterated substrates like L-Serine (2,3,3-D3)?

Controls should include:

  • Unlabeled substrate comparisons to baseline reaction rates.
  • Microsomal vs. purified enzyme systems to validate membrane-bound enzyme activity (e.g., human SPT in microsomes retains ~70–80% activity compared to coexpressed subunits) .
  • Isotope-specific controls (e.g., [3,3-D]l-serine) to isolate positional isotope effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in KIE data between human and bacterial SPT isoforms?

Human SPT shows negligible KIE with [2,3,3-D]l-serine, while bacterial SPT exhibits a ~50% rate reduction. This discrepancy arises from differences in catalytic mechanisms: bacterial SPT relies on a single lysine residue for proton transfer, whereas human SPT involves small regulatory subunits (ssSPTa) that alter active-site dynamics . To validate, use:

  • Purified enzyme systems (e.g., bacterial SpSPT vs. human scSPT fusion proteins).
  • pH-dependent assays to probe proton exchange steps .

Q. What experimental approaches validate proton exchange mechanisms in SPT reactions?

HPLC-ESI-MS/MS quantifies 3-KDS products to track deuterium retention. For example, using L-Serine (2,3,3-D3) in yeast SPT assays yields 3-KDS (+2D), confirming complete C2 deuterium loss and solvent-mediated proton exchange . Complementary techniques include:

  • Isotope-edited NMR to monitor solvent interactions.
  • pH-rate profiles to identify catalytically critical residues .

Q. How should researchers design experiments to account for isotopic interference in enzyme assays?

  • Avoid overlabeling : Use single-position deuterium labels (e.g., C3 only) to minimize steric effects.
  • Compare multiple isotopes : Test [2-13C]l-serine to distinguish kinetic vs. binding isotope effects .
  • Normalize activity : Express results relative to unlabeled substrate rates (e.g., KH/KD ratios) .

Q. What are best practices for reconciling conflicting literature on SPT mechanisms?

  • Replicate assays using identical substrates (e.g., L-Serine (2,3,3-D3)) and enzyme preparations.
  • Meta-analysis : Compare KIE values across studies (e.g., Table 3 in vs. ).
  • Molecular dynamics simulations to model active-site interactions and validate hypotheses .

Methodological Guidance

Q. How to optimize solubility and stability of L-Serine (2,3,3-D3) in experimental workflows?

  • Sonication : 10–15 minutes at 37°C to dissolve fully.
  • Short-term storage : -20°C for ≤1 month; aliquot to avoid freeze-thaw cycles.
  • Solvent compatibility : Use aqueous buffers (pH 6–8); avoid organic solvents unless validated .

Q. What analytical techniques are critical for verifying isotopic integrity?

  • High-resolution MS : Confirm molecular weights (e.g., 108.11 g/mol for C3H4D3NO3) and product masses .
  • Deuterium NMR : Detect positional retention in products .

Q. How to ensure reproducibility in enzyme kinetic studies with deuterated substrates?

  • Standardize enzyme sources : Use recombinant human scSPT (1:1:1 subunit ratio) for consistency .
  • Triplicate assays : Report mean ± SD (e.g., C17 LCB levels: 2,031.6 ± 76.1 pmol mg−1) .
  • Reference primary literature : Cite foundational studies on SPT mechanisms (e.g., ) and avoid non-peer-reviewed sources .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.